molecular formula C10H15N3 B2984482 N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine CAS No. 1881498-23-2

N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine

Cat. No.: B2984482
CAS No.: 1881498-23-2
M. Wt: 177.251
InChI Key: GEHXEVNLZQMBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclobutyl group and two methyl groups attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.

    S-Methylation: The compound is then subjected to S-methylation to introduce methyl groups.

    Oxidation: Oxidation to methylsulfonyl compounds is carried out to further modify the structure.

    Formation of Guanidines: Finally, guanidines are formed with suitable amines to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, sulfonyl derivatives, and reduced amine compounds .

Scientific Research Applications

N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

  • N5,N5-dimethylpyridine-2,5-diamine
  • 2-Amino-5-dimethylaminopyridine
  • N5,N5-dimethyl-2,5-Pyridinediamine

Uniqueness

N-Cyclobutyl-N,5-dimethylpyrimidin-2-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

N-cyclobutyl-N,5-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-6-11-10(12-7-8)13(2)9-4-3-5-9/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXEVNLZQMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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